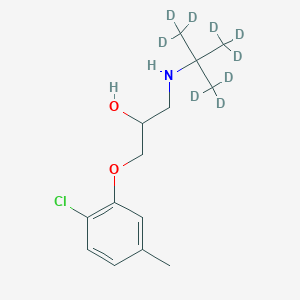
Bupranolol-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bupranolol-d9 is a deuterated form of Bupranolol, a non-selective beta blocker. It is used in scientific research to study the pharmacokinetics and metabolism of Bupranolol. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in mass spectrometry and other analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bupranolol-d9 involves the incorporation of deuterium atoms into the Bupranolol molecule. One common method is the catalytic hydrogenation of Bupranolol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms. The reaction conditions typically involve a palladium or platinum catalyst under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
Bupranolol-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxythis compound.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxythis compound
Reduction: Bupranolol
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Bupranolol-d9 is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and pharmacokinetics of Bupranolol.
Biology: Helps in understanding the biological pathways and interactions of Bupranolol.
Medicine: Used in pharmacological studies to investigate the effects and mechanisms of Bupranolol.
Industry: Employed in the development of analytical methods and quality control processes.
Wirkmechanismus
Bupranolol-d9, like Bupranolol, acts as a non-selective beta blocker. It competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta-adrenergic receptors in the heart. This inhibition reduces resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: Another non-selective beta blocker with similar potency.
Atenolol: A selective beta-1 blocker with different pharmacokinetic properties.
Metoprolol: A selective beta-1 blocker used for similar indications.
Uniqueness of Bupranolol-d9
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and analysis using mass spectrometry, providing insights into the metabolism and distribution of Bupranolol.
Eigenschaften
Molekularformel |
C14H22ClNO2 |
|---|---|
Molekulargewicht |
280.84 g/mol |
IUPAC-Name |
1-(2-chloro-5-methylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3/i2D3,3D3,4D3 |
InChI-Schlüssel |
HQIRNZOQPUAHHV-WVZRYRIDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=CC(=C1)C)Cl)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


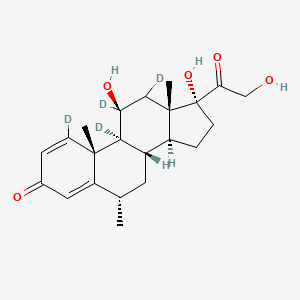

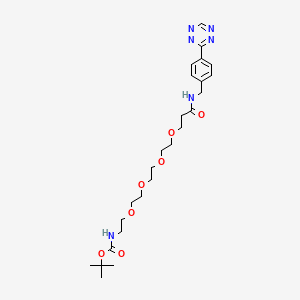
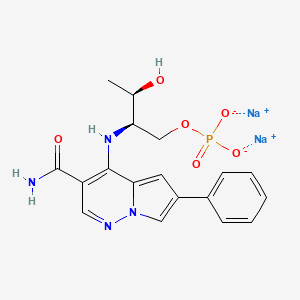
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
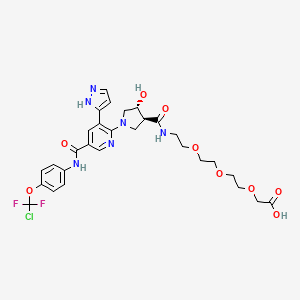
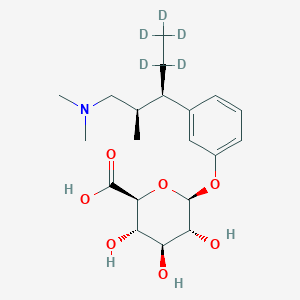
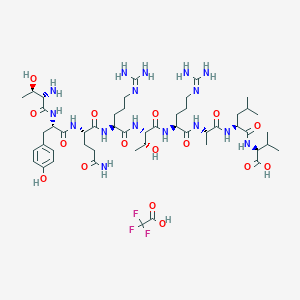
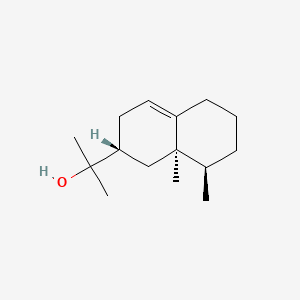

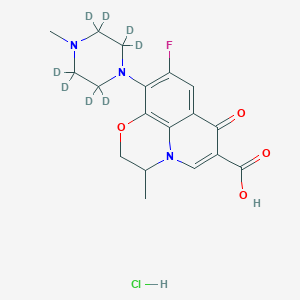
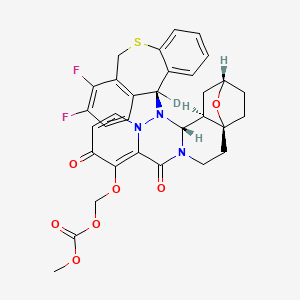
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
